![molecular formula C14H17NO6S B061962 3-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-3-oxopropanoic acid CAS No. 161364-64-3](/img/structure/B61962.png)
3-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-3-oxopropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide is a complex organic compound with a unique structure that includes a thiazolidine ring, a methoxyphenoxy group, and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide typically involves multiple steps. One common method starts with the reaction of 2-methoxyphenol with an appropriate alkylating agent to introduce the methoxyphenoxy group. This intermediate is then reacted with a thiazolidine derivative under controlled conditions to form the thiazolidine ring. The final step involves the oxidation of the thiazolidine ring to introduce the 1-oxide functionality.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide undergoes various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the 1-oxide functionality.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives without the 1-oxide functionality.
Substitution: Compounds with different functional groups replacing the methoxy group.
Scientific Research Applications
2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes, potentially inhibiting their activity. The methoxyphenoxy group may also play a role in binding to specific receptors or proteins, modulating their function. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-((2-Methoxyphenoxy)methyl)-3-thiazolidinepropanoic acid: Lacks the 1-oxide functionality.
2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid: Similar structure but without the 1-oxide group.
Uniqueness
The presence of the 1-oxide functionality in 2-((2-Methoxyphenoxy)methyl)-beta-oxo-3-thiazolidinepropanoic acid 1-oxide distinguishes it from other similar compounds. This functional group can significantly impact the compound’s reactivity, stability, and biological activity, making it a unique and valuable compound for various applications.
Properties
CAS No. |
161364-64-3 |
|---|---|
Molecular Formula |
C14H17NO6S |
Molecular Weight |
327.35 g/mol |
IUPAC Name |
3-[2-[(2-methoxyphenoxy)methyl]-1-oxo-1,3-thiazolidin-3-yl]-3-oxopropanoic acid |
InChI |
InChI=1S/C14H17NO6S/c1-20-10-4-2-3-5-11(10)21-9-13-15(6-7-22(13)19)12(16)8-14(17)18/h2-5,13H,6-9H2,1H3,(H,17,18) |
InChI Key |
DZFYSYCITSELEY-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1OCC2N(CCS2=O)C(=O)CC(=O)O |
Canonical SMILES |
COC1=CC=CC=C1OCC2N(CCS2=O)C(=O)CC(=O)O |
Synonyms |
3-Thiazolidinepropanoic acid, 2-((2-methoxyphenoxy)methyl)-beta-oxo-, 1-oxide |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


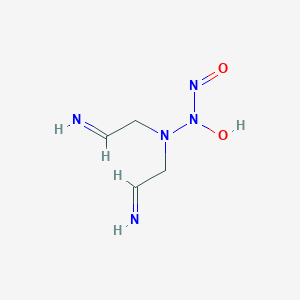
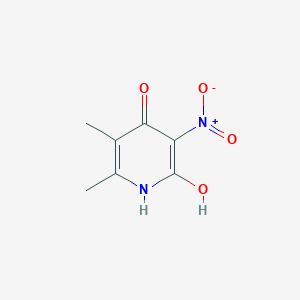

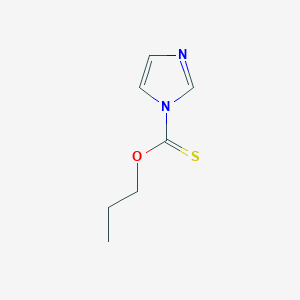

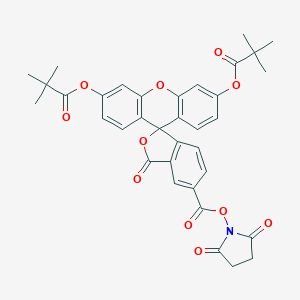
![trisodium;2-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B61896.png)
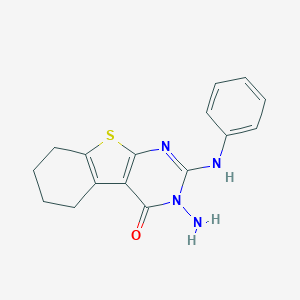
![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)
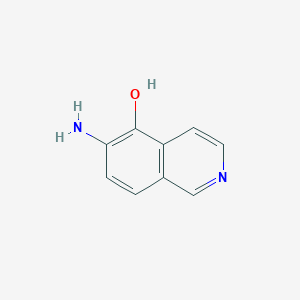
![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)
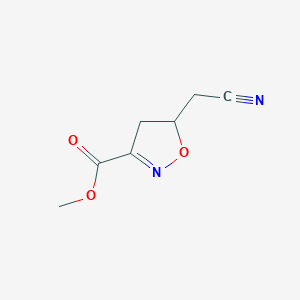
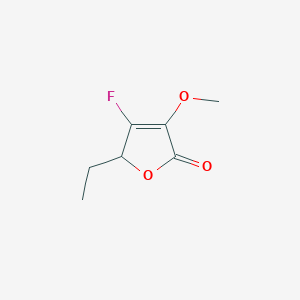
![(2S)-N-[(2S,3R,4R)-5-[[(2S)-1-(1H-benzimidazol-2-ylmethylamino)-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-4-[(4-methoxyphenyl)methylamino]-5-oxo-1-phenylpentan-2-yl]-2-[[(2S)-2-hydroxy-2-phenylpropanoyl]amino]-3,3-dimethylbutanamide](/img/structure/B61909.png)
